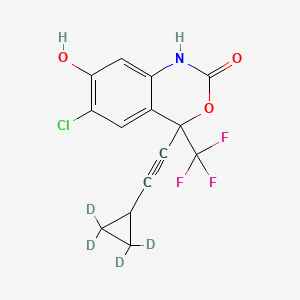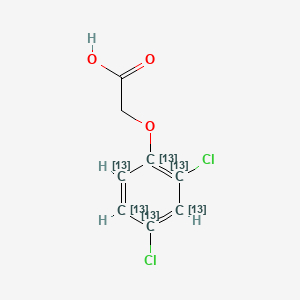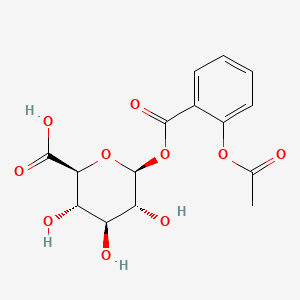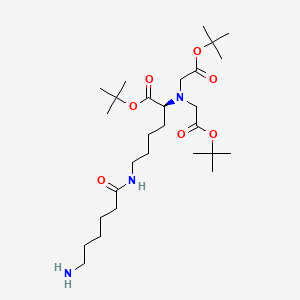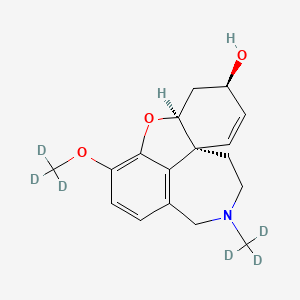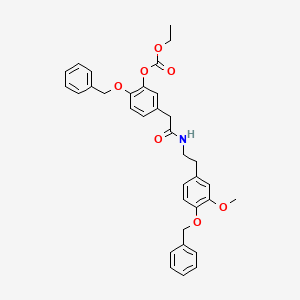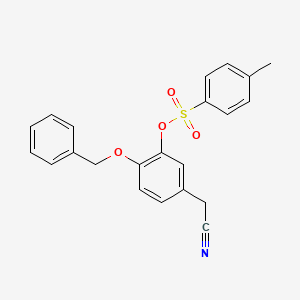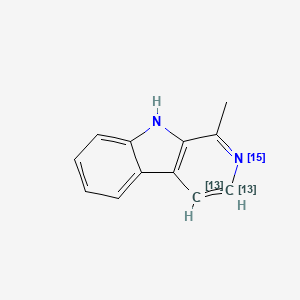
Harman-13C2,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Harman-13C2,15N is a stable isotopically labeled compound, specifically a derivative of Harman, where two carbon atoms are replaced with carbon-13 isotopes and one nitrogen atom is replaced with a nitrogen-15 isotope. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique isotopic labeling which allows for detailed tracking and analysis in various experimental setups .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Harman-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Harman molecule. One common method is the use of 13C-labeled carbon sources and 15N-labeled nitrogen sources in the synthesis process. For instance, 13C-labeled carbon can be introduced through the use of 13CO2 in a controlled atmosphere, while 15N-labeled nitrogen can be incorporated using 15N-containing salts in the nutrient solution .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using isotopically labeled precursors. The process requires specialized equipment to handle and incorporate the isotopes efficiently. The production is carried out in controlled environments to ensure high purity and consistent isotopic labeling .
化学反应分析
Types of Reactions: Harman-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
Harman-13C2,15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and pathways studies due to its isotopic labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes where precise tracking of molecular changes is required
作用机制
The mechanism of action of Harman-13C2,15N involves its interaction with various molecular targets and pathways. The isotopic labeling allows researchers to track its movement and transformation within biological systems.
相似化合物的比较
Harman: The non-labeled version of Harman-13C2,15N.
Tetrahydroharman: A reduced form of Harman.
Norharman: A demethylated derivative of Harman.
Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in various experimental setups. This feature makes it particularly valuable in research applications where understanding the detailed behavior of the compound is crucial .
属性
IUPAC Name |
1-methyl-9H-(5,6-13C2,115N)pyridino[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i6+1,7+1,13+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFDQSOCUJVVGF-NSFXFQGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=[15N][13CH]=[13CH]C2=C1NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675915 |
Source


|
| Record name | 1-Methyl(3,4-~13~C_2_,2-~15~N)-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189461-56-0 |
Source


|
| Record name | 1-Methyl(3,4-~13~C_2_,2-~15~N)-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
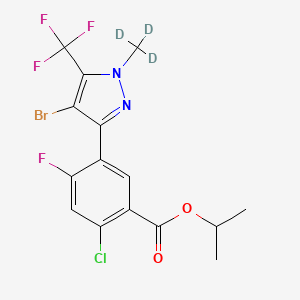
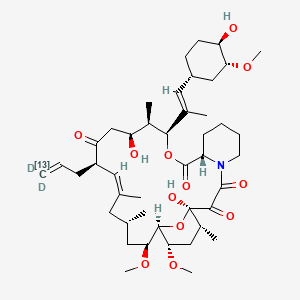
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
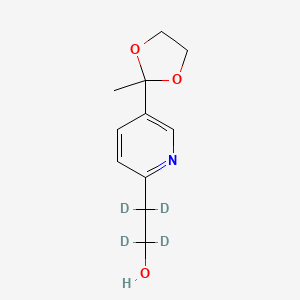
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
